molecular formula C11H16N4O B8750638 2-(4-Propionyl 1-piperazinyl)pyrimidine

2-(4-Propionyl 1-piperazinyl)pyrimidine

Cat. No. B8750638
M. Wt: 220.27 g/mol
InChI Key: NIJRPDWUKRQNTA-UHFFFAOYSA-N
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Patent
US04542136

Procedure details

5.6 g of acid maleate of 2-(1-piperazinyl)pyrimidine are dissolved in 80 ml of dimethylformamide, then 5.6 ml of triethylamine and 3.8 g of 3,4-methylenedioxy benzoyl chloride are added. The mixture is heated for 12 hours at 130° C. then the solvent is evaporated to dryness in vacuo. The residue is taken up in a dilute solution of hydrochloric acid and washed with ether. The aqueous phase is rendered alkaline by a sodium carbonate solution and extracted with ethyl acetate. The solution is dried over sodium sulfate and the solvent is evaporated to dryness.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=O)/[CH:2]=[CH:3]\C([O-])=O.[N:9]1([C:15]2[N:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.C(N(CC)CC)C.C1OC2C=CC(C(Cl)=O)=CC=2O1>CN(C)C=O>[C:1]([N:12]1[CH2:13][CH2:14][N:9]([C:15]2[N:16]=[CH:17][CH:18]=[CH:19][N:20]=2)[CH2:10][CH2:11]1)(=[O:8])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.8 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)Cl)C=CC2O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness in vacuo
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness

Outcomes

Product
Name
Type
Smiles
C(CC)(=O)N1CCN(CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.